An In-depth Technical Guide to the Basic Properties of 3,3-Difluoro-1,4'-bipiperidine Dihydrochloride
An In-depth Technical Guide to the Basic Properties of 3,3-Difluoro-1,4'-bipiperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core basic properties of 3,3-Difluoro-1,4'-bipiperidine dihydrochloride, a key intermediate in the development of novel therapeutics targeting the central nervous system (CNS).[1] The strategic incorporation of gem-difluorination on the piperidine ring is intended to enhance metabolic stability and improve blood-brain barrier penetration, making a thorough understanding of its fundamental physicochemical characteristics essential for successful drug development.[1]
Structural Elucidation and the Influence of Fluorination on Basicity
3,3-Difluoro-1,4'-bipiperidine dihydrochloride is the hydrochloride salt of the parent compound, 3,3-Difluoro-1,4'-bipiperidine. The structure consists of a piperidine ring connected via its nitrogen atom to the 4-position of a second piperidine ring, which is substituted with two fluorine atoms at the 3-position.
The introduction of fluorine atoms significantly impacts the electronic properties of the molecule, particularly the basicity of the nitrogen atoms. The strong electron-withdrawing nature of fluorine reduces the electron density on the neighboring nitrogen atom, thereby decreasing its ability to accept a proton. This inductive effect is expected to lower the pKa of the 3,3-difluoropiperidine nitrogen compared to a non-fluorinated piperidine.[2][3]
A predicted pKa for the related compound, 3,3-difluoropiperidine, is in the range of 6.51 to 7.4.[4][5] This suggests that the nitrogen in the difluoropiperidine ring of our target molecule will be less basic than the nitrogen in the unsubstituted piperidine ring. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.
Physicochemical Properties Summary
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₂₀N₂Cl₂F₂ | [6][7] |
| Molecular Weight | 277.18 g/mol | [6][7] |
| Predicted pKa (3,3-difluoropiperidine) | 6.51 - 7.4 | [4][5] |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in water | |
| Stability | Requires experimental determination |
Determination of Acid Dissociation Constants (pKa)
The pKa values of a drug candidate are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) properties. For 3,3-Difluoro-1,4'-bipiperidine dihydrochloride, which has two basic centers, determining the two distinct pKa values is essential.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[8][9]
Principle: The compound is dissolved in a suitable solvent and titrated with a standardized acid or base. The change in pH is monitored using a pH electrode, and the pKa values are determined from the inflection points of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 3,3-Difluoro-1,4'-bipiperidine dihydrochloride and dissolve it in 50 mL of deionized water.
-
Standardization of Titrant: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel at 25°C and immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration past the second equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The two pKa values correspond to the pH at the half-equivalence points. Alternatively, the first and second derivatives of the titration curve can be plotted to accurately determine the equivalence points.
Causality Behind Experimental Choices:
-
Water as Solvent: As a dihydrochloride salt, the compound is expected to be water-soluble, making water the ideal starting solvent.
-
Potentiometry: This method directly measures the change in proton concentration, providing a reliable determination of the ionization constants.
Visualization of pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile Assessment
The solubility of a drug substance is a critical factor for its formulation and bioavailability. The dihydrochloride salt form of 3,3-Difluoro-1,4'-bipiperidine is expected to enhance its aqueous solubility compared to the free base.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[10][11]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
-
Solvent Selection: Prepare a range of pharmaceutically relevant solvents, including deionized water, phosphate-buffered saline (PBS) at pH 7.4, and 0.1 M hydrochloric acid (HCl).
-
Sample Preparation: Add an excess amount of 3,3-Difluoro-1,4'-bipiperidine dihydrochloride to separate vials containing a known volume of each solvent.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This technique ensures that the true equilibrium solubility is measured, which is crucial for accurate pre-formulation assessment.
-
Multiple Solvents: Assessing solubility in different pH media provides insights into how the compound will behave in various physiological environments (e.g., stomach, intestines).
Visualization of Solubility Assessment Workflow
Caption: Workflow for solubility assessment using the shake-flask method.
Stability and Forced Degradation Studies
Understanding the stability of a drug candidate is a regulatory requirement and is fundamental to ensuring its safety and efficacy.[12] Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[13][14][15]
Experimental Protocol: Forced Degradation
Principle: The compound is subjected to a variety of stress conditions that are more severe than those it would typically encounter during storage and handling. The resulting degradation products are then identified and quantified.
Step-by-Step Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photostability: Expose the compound (both in solid state and in solution) to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for initial peak purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to identify the mass of the degradation products.
-
Method Validation: The HPLC method should be validated to demonstrate that it can separate the parent compound from all significant degradation products.
Causality Behind Experimental Choices:
-
ICH Guidelines: The choice of stress conditions is based on international regulatory guidelines to ensure a comprehensive evaluation of the compound's stability.[12]
-
Multiple Stressors: Using a variety of hydrolytic, oxidative, thermal, and photolytic stresses helps to uncover all likely degradation pathways.
Logical Relationship in Stability Studies
Caption: Logical flow of a forced degradation study.
Conclusion
This technical guide outlines the fundamental basic properties of 3,3-Difluoro-1,4'-bipiperidine dihydrochloride and provides detailed, scientifically-grounded protocols for their experimental determination. A thorough understanding of the pKa, solubility, and stability of this key pharmaceutical intermediate is paramount for the successful development of safe and effective CNS therapeutics. The strategic placement of the difluoro moiety is anticipated to confer desirable pharmacokinetic properties, and the experimental data generated from these studies will provide the necessary foundation for advancing drug candidates through the development pipeline.
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Van der Geize, R., & De Jong, A. D. (2018). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
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Singh, S., & Bakshi, M. (2000). Forced degradation studies: A review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
- Müller, K. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. CHIMIA International Journal for Chemistry, 74(12), 944-955.
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- Castilla López, Ò. (2017). Solubility determination of salts.
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